molecular formula C10H14O B1583329 1-(2,5-Dimethylphenyl)ethanol CAS No. 32917-52-5

1-(2,5-Dimethylphenyl)ethanol

Cat. No.: B1583329
CAS No.: 32917-52-5
M. Wt: 150.22 g/mol
InChI Key: VHLZFCOCNJEXTQ-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)ethanol is an organic compound with the molecular formula C10H14O. It is a type of aromatic alcohol where the hydroxyl group is attached to an ethyl group that is further connected to a benzene ring substituted with two methyl groups at the 2 and 5 positions. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2,5-dimethylphenyl)ethanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the compound can be produced via catalytic hydrogenation of 1-(2,5-dimethylphenyl)ethanone. This process involves the use of a metal catalyst such as palladium on carbon in the presence of hydrogen gas. The reaction is carried out under high pressure and moderate temperature to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 1-(2,5-dimethylphenyl)ethanone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to 1-(2,5-dimethylphenyl)ethane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products:

    Oxidation: 1-(2,5-Dimethylphenyl)ethanone.

    Reduction: 1-(2,5-Dimethylphenyl)ethane.

    Substitution: 1-(2,5-Dimethylphenyl)ethyl chloride or bromide.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their catalytic functions .

Comparison with Similar Compounds

Uniqueness: 1-(2,5-Dimethylphenyl)ethanol is unique due to the specific positioning of the methyl groups, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, such as boiling points and solubility, as well as variations in biological activity .

Properties

IUPAC Name

1-(2,5-dimethylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6,9,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLZFCOCNJEXTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60954570
Record name 1-(2,5-Dimethylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60954570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32917-52-5
Record name α,2,5-Trimethylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32917-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha,2,5-Trimethylbenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032917525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,5-Dimethylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60954570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,2,5-trimethylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.617
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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